(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
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Overview
Description
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a chemical compound that belongs to the class of cinnamic esters. These compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. The structure of this compound includes a phenethyl group attached to a 3-(3-hydroxy-4-methoxyphenyl)acrylate moiety, which contributes to its unique properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, influencing processes such as cell proliferation, apoptosis, and signal transduction
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by NSC666256 are currently unknown. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction
Result of Action
Compounds with similar structures have been found to induce apoptosis, inhibit cell proliferation, and alter signal transduction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to obtain high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a phenethyl group with a 3-(3-hydroxy-4-methoxyphenyl)acrylate moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-phenylethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGDBUJVGNJEU-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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